Y1 receptor antagonist 1

説明

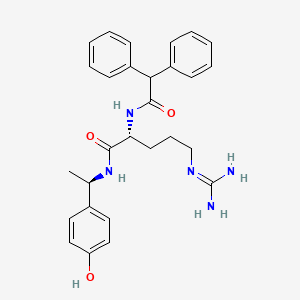

Structure

3D Structure

特性

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(1R)-1-(4-hydroxyphenyl)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUQZUZEYSDMEZ-NTKDMRAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221697-09-2 | |

| Record name | Ar-H040922 freebase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221697092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-H040922 FREEBASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NCK567YKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Y1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in a myriad of physiological processes. Primarily expressed in the brain, vasculature, and various peripheral tissues, its activation by the endogenous ligand Neuropeptide Y is implicated in vasoconstriction, appetite stimulation, anxiety, and cell proliferation. Consequently, the development of selective Y1 receptor antagonists has been a significant focus of research for therapeutic interventions in conditions ranging from obesity and metabolic disorders to hypertension and cancer. This technical guide provides an in-depth overview of the discovery and synthesis of key Y1 receptor antagonists, with a focus on seminal compounds and recent advancements in the field.

Y1 Receptor Signaling Pathways

The Y1 receptor predominantly couples to the Gi/o family of G-proteins. Upon agonist binding, this initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Key Y1 Receptor Antagonists: Discovery and Synthesis

The quest for potent and selective Y1 receptor antagonists has led to the development of several classes of compounds, ranging from peptide analogues to small molecules. This section details the discovery and synthesis of notable examples.

BIBP 3226: The First Selective Non-Peptide Antagonist

The discovery of BIBP 3226, (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, marked a significant breakthrough in the field, being the first potent and selective non-peptide Y1 receptor antagonist.[1][2] Its development was based on the hypothesis that the C-terminal portion of NPY is crucial for receptor interaction.[1]

Synthesis of BIBP 3226:

The synthesis of BIBP 3226 involves a multi-step process, a general outline of which is provided below. For a detailed, step-by-step protocol, referral to the original publications is recommended.

"Y1 Receptor Antagonist 1" (Compound 39): A High-Affinity Fluorescent Probe

Recent advancements have focused on the development of highly potent and selective antagonists with improved properties, such as suitability for in vivo imaging. "this compound," also known as compound 39, is a fluorescent probe with a remarkable Ki of 0.19 nM.[3] Its design was informed by the crystal structure of the Y1 receptor.

Synthesis of "this compound" (Compound 39):

The synthesis of this complex molecule is a multi-step process involving the preparation of a core scaffold followed by the attachment of a fluorescent dye. The detailed synthetic scheme can be found in the supplementary information of the primary publication (Müller C, et al. J Med Chem. 2022;65(6):4832-4853).

BVD-10: A Selective Peptide-Based Antagonist

BVD-10 is a selective and potent peptide-based NPY Y1 receptor antagonist.[4] Its structure is based on the C-terminal fragment of NPY, [Pro(30), Tyr(32), Leu(34)]NPY(28-36)-NH2, with modifications that enhance its selectivity for the Y1 receptor.[4] Conformational studies have shown that BVD-10 adopts a structure with two consecutive beta-turns, which is believed to contribute to its Y1 selectivity.[5]

Synthesis of BVD-10:

As a peptide analogue, the synthesis of BVD-10 is typically achieved through solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a solid support, followed by cleavage and deprotection to yield the final peptide.

Quantitative Data of Key Y1 Receptor Antagonists

The following table summarizes the binding affinities and functional potencies of several key Y1 receptor antagonists.

| Compound | Receptor Subtype | Assay Type | Species | Ki (nM) | IC50 (nM) | pA2 | Reference(s) |

| BIBP 3226 | Y1 | Radioligand Binding | Human | - | 5.1 | - | [6] |

| Y1 | Ca2+ Mobilization | Human | - | - | 7.5 | [6] | |

| Y1 | cAMP Inhibition | Human | - | - | 8.2 | [6] | |

| "this compound" (Compound 39) | Y1 | Radioligand Binding | Human | 0.19 | - | - | [3] |

| BVD-10 | Y1 | Radioligand Binding | - | - | - | - | [4] |

| BIBO 3304 | Y1 | Radioligand Binding | Human | - | 0.38 | - | [7][8] |

| Y1 | Radioligand Binding | Rat | - | 0.72 | - | [7][8] | |

| Y2, Y4, Y5 | Radioligand Binding | Human, Rat | - | >1000 | - | [7][8] | |

| SR 120819A | Y1 | Radioligand Binding | Human | 15 | - | - | [9] |

| Y1 | Adenylyl Cyclase | Human | - | - | - | [9] | |

| Y1 | Functional Assay | Rabbit | - | - | 7.20 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used in the characterization of Y1 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the Y1 receptor.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the Y1 receptor are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: A fixed concentration of a radiolabeled Y1 receptor ligand (e.g., [125I]-NPY) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the antagonist, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the Y1 receptor are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the Y1 receptor antagonist.

-

Agonist Stimulation: A Y1 receptor agonist (e.g., NPY) is added to the wells to stimulate calcium release.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified to determine its potency (e.g., IC50 or pA2).

cAMP Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells expressing the Y1 receptor are cultured in a multi-well plate.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the Y1 receptor antagonist.

-

Stimulation: The cells are stimulated with a Y1 receptor agonist in the presence of an adenylyl cyclase activator such as forskolin.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The ability of the antagonist to block the agonist's inhibitory effect on cAMP production is used to determine its functional potency.

Conclusion

The discovery and development of selective Y1 receptor antagonists have provided invaluable tools for elucidating the physiological roles of the NPY system and have opened avenues for novel therapeutic strategies. From the pioneering non-peptide antagonist BIBP 3226 to the highly potent fluorescent probes of today, the field continues to evolve. The detailed synthetic and experimental protocols outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of Y1 receptor pharmacology and its therapeutic potential.

References

- 1. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of neuropeptide Y Y1 receptors by BIBP3226 in rat and human epithelial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Conformation of neuropeptide Y receptor antagonists: structural implications in receptor selectivity [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SR 120819A, an orally-active and selective neuropeptide Y Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Y1 Receptor Antagonists on Neuropeptide Y Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptide Y (NPY) is a crucial 36-amino acid neurotransmitter involved in a myriad of physiological processes, primarily mediated through a family of G-protein coupled receptors (GPCRs). Among these, the Y1 receptor subtype has garnered significant attention as a therapeutic target for conditions including obesity, cancer, and metabolic syndromes.[1][2][3] Y1 receptor antagonists are compounds designed to specifically bind to and inhibit the Y1 receptor, thereby blocking the downstream signaling cascades initiated by NPY. This guide provides an in-depth analysis of the mechanism of action of these antagonists, detailing the molecular interactions, affected signaling pathways, and the experimental methodologies used for their characterization. By competitively inhibiting NPY binding, these antagonists prevent the Gi/o protein-mediated decrease in cyclic AMP (cAMP) and the mobilization of intracellular calcium, effectively neutralizing the physiological effects of Y1 receptor activation.

Introduction to Neuropeptide Y and the Y1 Receptor

Neuropeptide Y is one of the most abundant peptides in the central and peripheral nervous systems, where it regulates diverse functions such as appetite, anxiety, blood pressure, and cell growth.[4] NPY exerts its effects by activating at least four distinct receptor subtypes in humans: Y1, Y2, Y4, and Y5. These receptors belong to the GPCR superfamily and share significant structural homology but exhibit different affinities for NPY and its related peptides (Peptide YY and Pancreatic Polypeptide) and are coupled to different intracellular signaling pathways.[3]

The Y1 receptor is the most extensively studied of the NPY receptors. It is widely distributed in the brain, particularly in the hypothalamus and hippocampus, as well as in peripheral tissues like vascular smooth muscle, adipose tissue, and bone.[4][5][6] Activation of the Y1 receptor by NPY is a powerful stimulant of food intake and is also implicated in vasoconstriction, anxiety, and the proliferation of certain cancer cells.[1][7][8] Consequently, the development of selective Y1 receptor antagonists is a promising strategy for therapeutic intervention in various pathologies.[2]

Molecular Mechanism of Action

Y1 Receptor Signaling Cascade (Agonist-Mediated)

The NPY Y1 receptor is canonically coupled to inhibitory Gi/o G-proteins.[9] The binding of NPY to the Y1 receptor induces a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate the activity of several downstream effector enzymes and ion channels:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][10][9] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[4]

-

Mobilization of Intracellular Calcium: The Gβγ subunits can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10] This increase in intracellular Ca2+ is a key signal for many cellular processes, including muscle contraction and cell proliferation.[4][7][11][12]

-

Modulation of Kinase Pathways: The signaling cascade can also engage other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell growth and differentiation.[4][5]

Caption: Agonist (NPY) signaling pathway via the Y1 receptor.

Action of Y1 Receptor Antagonists

Y1 receptor antagonists are molecules that bind to the Y1 receptor but do not elicit the conformational change required for G-protein activation. Most known small-molecule Y1 antagonists, such as BIBP 3226 and BIBO3304, act as competitive antagonists.[13] This means they compete with the endogenous agonist NPY for the same binding site on the receptor.

The mechanism of action involves:

-

Receptor Occupancy: The antagonist binds with high affinity and selectivity to the Y1 receptor.[14][15]

-

Blockade of NPY Binding: By occupying the binding pocket, the antagonist physically prevents NPY from accessing and activating the receptor.

-

Inhibition of Downstream Signaling: As the receptor is not activated, the Gi/o protein remains in its inactive state. This leads to a complete blockade of the NPY-induced signaling cascade:

-

The inhibition of adenylyl cyclase is prevented, thus basal cAMP levels are maintained.[9][16]

-

The activation of PLC is blocked, preventing the mobilization of intracellular calcium.[7][11]

-

Subsequent downstream effects, such as ERK activation and physiological responses like NPY-induced food intake, are abolished.[7]

-

Caption: Mechanism of a competitive Y1 receptor antagonist.

Quantitative Pharmacology of Y1 Receptor Antagonists

The efficacy and selectivity of Y1 receptor antagonists are quantified using various pharmacological parameters. The data below summarizes key values for several well-characterized non-peptide and peptide antagonists.

| Antagonist | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Selectivity (Fold vs Y1) | Reference |

| BIBP 3226 | Human Y1 | 1.1 - 7 | - | Y2/Y4/Y5: >1000 | [15][17] |

| Rat Y1 | ~1.1 | - | - | [17] | |

| BIBO3304 | Human Y1 | - | 0.38 | Y2/Y4/Y5: >1000-10,000 | [10][17] |

| Rat Y1 | - | 0.72 | - | [10][17] | |

| 1229U91 | Human Y1 | 0.10 | 0.27 (Ca²⁺ influx) | Y2: >7000 | [7] |

| UR-MK299 | Human Y1 | - | - | Y2: >3000, Y4/Y5: >10,000 | [18] |

| "Antagonist 1" | Human Y1 | 0.19 | - | - | [19] |

| Antagonist | Assay | Apparent pKB / pA2 | Species | Reference |

| BIBP 3226 | Ca²⁺ Mobilization | 8.54 | Rat | [11][12] |

| Tension | 8.27 | Rat | [11][12] | |

| Contraction | 7.87 | Rat | [12] |

Key Experimental Protocols

The characterization of Y1 receptor antagonists relies on a suite of in vitro assays to determine their binding affinity, functional potency, and mechanism of action.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the Y1 receptor.

-

Methodology:

-

Source of Receptors: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the human Y1 receptor (e.g., SK-N-MC or HEK293 cells).[7]

-

Radioligand: A high-affinity radiolabeled ligand, such as [¹²⁵I]Peptide YY (PYY) or the tritiated antagonist [³H]-UR-MK299, is used.[7][18]

-

Assay Procedure: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.

-

Separation: The reaction is incubated to equilibrium, after which receptor-bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: Competition binding curves are generated, from which the IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

cAMP Functional Assay

-

Objective: To measure the ability of an antagonist to reverse the NPY-mediated inhibition of cAMP production.

-

Methodology:

-

Cell System: A cell line expressing the Y1 receptor is used, often co-expressing a biosensor for cAMP, such as a cyclic nucleotide-gated (CNG) channel.[20][21]

-

Stimulation: Adenylyl cyclase is first stimulated to produce a baseline level of cAMP. This is typically achieved using forskolin (B1673556) or a β-adrenergic receptor agonist like isoproterenol.[4][20]

-

Agonist/Antagonist Treatment: Cells are pre-incubated with varying concentrations of the antagonist before the addition of a fixed concentration of NPY (agonist). NPY will inhibit cAMP production.

-

Detection: The change in cAMP levels is measured. In biosensor assays, the opening of CNG channels due to cAMP binding causes a change in membrane potential, which is detected by a fluorescent probe.[20] Alternatively, methods like HTRF (Homogeneous Time-Resolved Fluorescence) can be used.

-

Data Analysis: Dose-response curves are plotted to determine the IC50 of the antagonist in reversing the NPY effect.

-

Intracellular Calcium Mobilization Assay

-

Objective: To assess the antagonist's ability to block the NPY-induced increase in intracellular free calcium ([Ca²⁺]i).[7]

-

Methodology:

-

Cell Loading: Y1-expressing cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Antagonist Incubation: Cells are pre-incubated with the antagonist.

-

Agonist Stimulation: NPY is added to the cells to stimulate Ca²⁺ release from intracellular stores.

-

Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is monitored in real-time using a fluorometric plate reader or fluorescence microscope.[11]

-

Data Analysis: The antagonist's potency is determined by its ability to inhibit the NPY-induced fluorescence signal, and an IC50 value is calculated.[7]

-

Caption: A typical HTS workflow for identifying novel Y1 antagonists.

Therapeutic Implications and Conclusion

The mechanism of action of Y1 receptor antagonists—competitively blocking NPY from binding and activating its receptor—translates into the inhibition of key physiological processes. This blockade has significant therapeutic potential. By preventing NPY's potent orexigenic (appetite-stimulating) effects, Y1 antagonists have been investigated as anti-obesity drugs.[1][2] Their ability to inhibit cell proliferation and migration makes them candidates for cancer therapy, particularly for breast cancer where Y1 receptors can be overexpressed.[8][22] Furthermore, research suggests roles in regulating bone metabolism, with antagonists potentially promoting bone formation.[6][16]

References

- 1. Structural insights into neuropeptide receptor could aid obesity drug discovery | NHLBI, NIH [nhlbi.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Neuropeptide Y Y1 Receptor Structure Solved, Offers New Opportunities for Anti-obesity Drug Discovery | Technology Networks [technologynetworks.com]

- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 6. Neuropeptide Y1 receptor antagonist promotes osteoporosis and microdamage repair and enhances osteogenic differentiation of bone marrow stem cells via cAMP/PKA/CREB pathway | Aging [aging-us.com]

- 7. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Pardon Our Interruption [opnme.com]

- 11. Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y1-receptor in rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y(1)-receptor in rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BIBP-3226 - Wikipedia [en.wikipedia.org]

- 15. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuropeptide Y1 receptor antagonist promotes osteoporosis and microdamage repair and enhances osteogenic differentiation of bone marrow stem cells via cAMP/PKA/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. AID 1277 - Dose response cell-based screening assay for antagonists of neuropeptide Y receptor Y1 (NPY-Y1) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Y1 Receptor Antagonist Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the Neuropeptide Y Receptor Y1 (Y1R). The Y1 receptor, a Class A G-protein coupled receptor (GPCR), is a critical player in a multitude of physiological processes, including appetite regulation, anxiety, and cancer progression. Its role in these pathways has made it a significant target for therapeutic drug development. This document summarizes key quantitative binding data, details common experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Y1 Receptor Antagonist Binding Affinities

The following table summarizes the binding affinities (Ki and IC50 values) of selected non-peptide and peptide antagonists for the Y1 receptor. These values have been compiled from various in vitro studies and provide a comparative look at the potency of these compounds. Lower Ki and IC50 values are indicative of higher binding affinity.

| Antagonist | Antagonist Type | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| BIBO3304 | Non-peptide | Human | Radioligand Binding | - | 0.38 | [1] |

| Rat | Radioligand Binding | - | 0.72 | [1] | ||

| BIBP3226 | Non-peptide | Human | Radioligand Binding | 7 | - | [2] |

| BMS-193885 | Non-peptide | Human | Radioligand Binding | 3.3 | 5.9 | [3] |

| UR-MK299 | Non-peptide | Human (SK-N-MC cells) | Radioligand Binding ([3H]UR-MK299) | 0.044 (Kd) | - | [4][5] |

| 1229U91 | Peptide | Human (SK-N-MC cells) | Radioligand Binding ([125I]PYY) | 0.10 | 0.27 | [3] |

| Neuropeptide Y Y1 receptor antagonist 1 (compound 39) | Non-peptide (fluorescent probe) | - | - | 0.19 | - | [6] |

| Cyclic Isothioureas (general class) | Non-peptide | - | - | 30 (potent examples) | - | [7] |

Binding Kinetics of Y1 Receptor Antagonists

One notable example is the radiolabeled antagonist UR-MK299 . This compound exhibits a significantly slow target off-rate with a half-life (t1/2) of 95 minutes, which is considerably longer than a structurally related homolog (t1/2 of 3 minutes).[4] This extended residence time is a key contributor to its insurmountable antagonism observed in functional assays.[4] The dissociation constant (Kd) for [3H]UR-MK299 has been determined to be in the picomolar range (0.044 nM) in SK-N-MC cells.[4][5]

The lack of comprehensive k_on and k_off data for a wider array of Y1 antagonists highlights a key area for future research, as these parameters are critical for understanding the duration of drug action and for optimizing in vivo efficacy.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the Y1 receptor using a radiolabeled ligand.

1. Membrane Preparation:

-

Culture cells stably expressing the human Y1 receptor (e.g., SK-N-MC or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

2. Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed amount of the Y1 receptor-containing membrane preparation.

-

Varying concentrations of the unlabeled antagonist (test compound).

-

A fixed concentration of a suitable radioligand that binds to the Y1 receptor (e.g., [125I]-Peptide YY or [3H]-UR-MK299).

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled Y1 receptor ligand to saturate the receptors.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (k_on and k_off).

1. Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize the purified Y1 receptor onto the sensor chip surface. This can be achieved through various chemistries, such as amine coupling. The receptor should be solubilized and purified in a detergent that maintains its native conformation.

-

A reference flow cell should be prepared in parallel, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index changes.

2. Kinetic Binding Measurement:

-

Equilibrate the sensor chip with a suitable running buffer (e.g., HBS-EP+).

-

Inject a series of concentrations of the Y1 receptor antagonist (the analyte) over the sensor surface at a constant flow rate.

-

The "association phase" is monitored in real-time as the antagonist binds to the immobilized receptor, resulting in an increase in the SPR signal (measured in Resonance Units, RU).

-

After the association phase, switch back to the running buffer flow. The "dissociation phase" is then monitored as the antagonist dissociates from the receptor, causing a decrease in the SPR signal.

-

Between different analyte injections, the sensor surface may need to be regenerated using a specific buffer (e.g., a low pH solution) to remove all bound antagonist without denaturing the receptor.

3. Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (k_on, in M⁻¹s⁻¹) and the dissociation rate constant (k_off, in s⁻¹).

-

The equilibrium dissociation constant (Kd) can then be calculated from the ratio of the rate constants (Kd = k_off / k_on).

Mandatory Visualizations

Y1 Receptor Signaling Pathway

The Y1 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other downstream effectors.

Caption: The Y1 receptor signaling cascade, initiated by agonist binding and leading to the inhibition of cAMP production.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay for determining the affinity of a Y1 receptor antagonist.

References

- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]

- 2. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N(ω)-Carbamoylation of the Argininamide Moiety: An Avenue to Insurmountable NPY Y1 Receptor Antagonists and a Radiolabeled Selective High-Affinity Molecular Tool ([(3)H]UR-MK299) with Extended Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and SAR of cyclic isothioureas as novel NPY Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Y1 Receptor Antagonist BIBO 3304: A Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBO 3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3] As an (R)-argininamide derivative, it exhibits subnanomolar affinity for both human and rat Y1 receptors, making it a valuable tool for investigating the physiological roles of the NPY system.[1][2][3] The NPY system, including the Y1 receptor, is implicated in a wide range of physiological processes such as the regulation of food intake, anxiety, and energy homeostasis.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BIBO 3304, summarizing key data, detailing experimental methodologies, and illustrating relevant biological pathways.

Pharmacokinetics

While BIBO 3304 is described as an orally bioavailable Y1 receptor antagonist, specific quantitative in vivo pharmacokinetic parameters such as plasma half-life, Cmax, Tmax, clearance, and volume of distribution are not extensively reported in publicly available literature.[4] However, in vitro data on its absorption and metabolism provide some insights into its pharmacokinetic profile.

Table 1: In Vitro ADME Properties of BIBO 3304

| Parameter | Value | Species | System |

| Solubility | 374 µg/mL | - | pH 6.8 |

| Caco-2 Permeability (A→B) | 0.1 x 10⁻⁶ cm/s | - | Caco-2 cell monolayer |

Data sourced from publicly available information.

The low Caco-2 permeability suggests that BIBO 3304 may have limited passive diffusion across the intestinal epithelium. Its oral bioavailability in preclinical models is noted, but the exact percentage has not been detailed in the reviewed literature.[4] Further studies are required to fully elucidate the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of BIBO 3304.

Pharmacodynamics

BIBO 3304 exerts its pharmacological effects by selectively binding to and inhibiting the NPY Y1 receptor. This antagonism has been demonstrated to have significant effects on NPY-mediated physiological processes, particularly food intake and metabolic regulation.

Receptor Binding Affinity and Selectivity

BIBO 3304 demonstrates high affinity for the Y1 receptor with remarkable selectivity over other NPY receptor subtypes (Y2, Y4, and Y5).[1][2][3]

Table 2: Receptor Binding Affinity (IC₅₀) of BIBO 3304

| Receptor Subtype | IC₅₀ (nM) | Species |

| Human Y1 | 0.38 ± 0.06 | Human |

| Rat Y1 | 0.72 ± 0.42 | Rat |

| Human Y2 | > 1000 | Human |

| Human Y4 | > 1000 | Human |

| Rat Y4 | > 1000 | Rat |

| Human Y5 | > 1000 | Human |

| Rat Y5 | > 1000 | Rat |

Data compiled from multiple preclinical studies.[2][3]

The subnanomolar IC₅₀ values for the Y1 receptor highlight the potent antagonistic activity of BIBO 3304.[2][3] Its high selectivity is crucial for minimizing off-target effects and for precisely dissecting the role of the Y1 receptor in various physiological and pathological conditions.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of BIBO 3304 in modulating NPY-driven behaviors and metabolic processes.

-

Inhibition of Food Intake: Administration of BIBO 3304 has been shown to significantly inhibit food intake induced by both exogenous NPY application and fasting in rodents.[1][3][5]

-

Glycemic Control: In mouse models of type 2 diabetes (high-fat diet/streptozotocin-induced and db/db mice), treatment with BIBO 3304 led to improved β-cell function, reduced adiposity, and enhanced insulin (B600854) action in skeletal muscle, resulting in better glycemic control.[2][4]

Mechanism of Action & Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively. BIBO 3304 acts by blocking the binding of NPY to the Y1 receptor, thereby preventing these downstream signaling events.

Caption: NPY Y1 Receptor Signaling Pathway and Point of Intervention for BIBO 3304.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of BIBO 3304.

Radioligand Binding Assay

This assay is used to determine the binding affinity of BIBO 3304 to the Y1 receptor and its selectivity over other receptor subtypes.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo NPY-Induced Feeding Study

This experiment assesses the ability of BIBO 3304 to block the orexigenic (appetite-stimulating) effects of NPY in live animals.

Caption: Experimental workflow for an NPY-induced feeding study.

High-Fat Diet/Streptozotocin (B1681764) (STZ)-Induced Diabetes Model

This model is used to evaluate the therapeutic potential of BIBO 3304 in a preclinical model of type 2 diabetes.

Caption: Protocol for a high-fat diet/STZ-induced diabetes model.

Conclusion

BIBO 3304 is a powerful and selective pharmacological tool for the investigation of the NPY Y1 receptor. Its high affinity and selectivity, coupled with its demonstrated in vivo efficacy in preclinical models of feeding and metabolic disorders, underscore its potential as a lead compound for drug development. While its pharmacodynamic profile is well-characterized, a more detailed in vivo pharmacokinetic assessment would be beneficial for its further development and translation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds.

References

- 1. | BioWorld [bioworld.com]

- 2. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y Y1 receptor antagonism increases bone mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neuropeptide Y Y1 Receptor Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the core signaling pathways associated with the Neuropeptide Y (NPY) Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] It details the primary signal transduction cascades, regulatory mechanisms, quantitative pharmacology, and key experimental methodologies for studying this receptor.

Core Signaling Pathways

The NPY Y1 receptor is a versatile signaling hub involved in numerous physiological processes, including feeding behavior, cardiovascular regulation, and anxiety.[2][3][4] Its activation by endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY) initiates a cascade of intracellular events primarily through its coupling to pertussis toxin-sensitive Gαi/o proteins.[5][6][7]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the Y1 receptor involves its coupling to the Gαi/o family of G-proteins.[5][7] Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. The activated Gαi-GTP subunit directly inhibits the activity of adenylyl cyclase (AC), an enzyme responsible for converting ATP into cyclic AMP (cAMP).[5][8] This reduction in intracellular cAMP levels leads to decreased activity of Protein Kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.[6][9]

Gβγ-Mediated Activation of Phospholipase C and Calcium Mobilization

In addition to Gαi-mediated signaling, the dissociated Gβγ subunits can activate other effector enzymes. In many cell types, including vascular smooth muscle cells (VSMCs), the Gβγ complex activates Phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes like Calcium/calmodulin-dependent kinase II (CaMKII).[6][9]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the Y1 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This pathway is crucial for mediating the mitogenic effects of NPY in various cell types. The activation of ERK1/2 can be initiated by upstream signals originating from both PKC and CaMKII.[6] In some contexts, Y1 receptor signaling can also transactivate receptor tyrosine kinases, such as the Insulin-like Growth Factor Receptor (IGFR), which then recruits adaptor proteins to initiate the Ras-Raf-MEK-ERK cascade.[1] This convergence on the ERK pathway ultimately leads to the phosphorylation of transcription factors that regulate gene expression related to cell proliferation and survival.

Receptor Regulation

The cellular response to Y1 receptor activation is tightly controlled by regulatory mechanisms that prevent overstimulation. These processes include receptor desensitization, internalization, and subsequent recycling or degradation.

Desensitization and Internalization

The NPY Y1 receptor undergoes rapid desensitization and internalization following agonist exposure.[10][11] This process is initiated by the phosphorylation of the receptor's intracellular domains by G-protein-coupled receptor kinases (GRKs). Phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G-protein, thereby terminating signal transduction.

Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization via clathrin-coated pits.[10][11][12] This rapid sequestration of receptors from the plasma membrane is a primary mechanism for the swift desensitization observed.[10][13]

Post-Internalization Trafficking

Once internalized, Y1 receptors are trafficked to early/sorting endosomes.[11][13] From this compartment, the majority of receptors are recycled back to the plasma membrane, a process that allows for the resensitization of the cellular response.[10][11] Studies have shown that the Y1 receptor does not primarily traffic to the late endosomal/lysosomal pathway for degradation, indicating that recycling is the predominant fate.[10] This efficient recycling mechanism ensures a sustained ability of the cell to respond to NPY.

Quantitative Pharmacology

The interaction of ligands with the Y1 receptor is characterized by their binding affinity (Ki, Kd) and functional potency (EC50, IC50). A variety of peptide and small-molecule ligands have been developed to probe Y1 receptor function.

Table 1: Binding Affinities and Functional Potencies of NPY Y1 Receptor Agonists

| Agonist | Receptor Subtype Selectivity | Binding Affinity (Ki or Kd) | Functional Potency (EC50) | Reference(s) |

| Neuropeptide Y (NPY) | Y1, Y2, Y5 | ~0.065 nM (Kd) | Varies by assay | [14] |

| [Leu31,Pro34]-NPY | Y1 selective | ~0.1-1 nM | Potent agonist | [15][16] |

| Peptide YY (PYY) | Y1, Y2 | High affinity | Potent agonist | [1] |

| [Phe7,Pro34]pNPY | Y1 preferring (>3000-fold) | Subnanomolar | Agonist | [17] |

| [Arg6,Pro34]pNPY | Y1 preferring | High affinity | Agonist | [17] |

Table 2: Binding Affinities and Functional Potencies of NPY Y1 Receptor Antagonists

| Antagonist | Receptor Subtype Selectivity | Binding Affinity (Ki) | Functional Potency (IC50) | Reference(s) |

| BIBP3226 | Y1 selective | ~1.1 nM | Potent antagonist | [15] |

| BIBO3304 | Y1 selective (>1000-fold) | ~0.38 nM (human) | < 1 nM | [15][18][19] |

| 1229U91 | Y1 selective | ~0.10 nM | ~0.27 nM | [20] |

| UR-MK299 | Y1 selective | High affinity | Potent antagonist | [21] |

| BMS-193885 | Y1 selective | High affinity | Potent antagonist | [21] |

Key Experimental Protocols

Studying the NPY Y1 receptor requires a suite of specialized cellular and biochemical assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the interaction between a radiolabeled ligand and the Y1 receptor in cell membranes or tissues, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd or Ki).[22]

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the Y1 receptor (e.g., SK-N-MC, or transfected HEK293/CHO cells).

-

Harvest cells, wash with ice-cold PBS, and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 min at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine protein concentration (e.g., via BCA assay).[14]

-

-

Competition Binding Assay (to determine Ki):

-

In a 96-well plate, add a constant concentration of radioligand (e.g., [125I]PYY or [3H]UR-MK299) to each well.[23][24]

-

Add increasing concentrations of the unlabeled competitor ligand.

-

Define non-specific binding (NSB) by adding a high concentration of an unlabeled NPY agonist (e.g., 1 µM NPY).[14]

-

Define total binding (B0) in wells with only the radioligand.

-

Initiate the binding reaction by adding a specific amount of membrane protein (e.g., 10-25 µg) to each well.[14]

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[14]

-

Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[23]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a Y1 receptor ligand to modulate intracellular cAMP levels, typically after stimulating adenylyl cyclase with forskolin (B1673556).

Methodology:

-

Cell Preparation:

-

Plate Y1-expressing cells in a 96- or 384-well plate and grow to near confluency.

-

On the day of the assay, replace the growth medium with stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[23]

-

-

Agonist Mode Assay:

-

Add increasing concentrations of the test agonist to the wells.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.

-

Incubate for 15-30 minutes at room temperature or 37°C.[23]

-

-

Antagonist Mode Assay:

-

Pre-incubate cells with increasing concentrations of the test antagonist for 15-30 minutes.

-

Add a fixed concentration of an agonist (e.g., NPY at its EC80) along with forskolin.

-

Incubate for an additional 15-30 minutes.

-

-

Detection and Analysis:

-

Lyse the cells and measure cAMP levels using a commercial kit based on principles like HTRF (e.g., LANCE Ultra cAMP kit) or AlphaScreen.[23][25]

-

These kits typically involve competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

Read the plate using a compatible plate reader.

-

For agonist assays, plot the signal against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

For antagonist assays, determine the IC50 and calculate the antagonist's potency (Kb) using the Schild analysis or similar methods.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following Y1 receptor activation of the PLC pathway.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate Y1-expressing cells on black-walled, clear-bottom 96- or 384-well plates.

-

Wash cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM) in the presence of probenecid (B1678239) (to prevent dye extrusion) for 30-60 minutes at 37°C.

-

Wash the cells gently to remove excess extracellular dye.

-

-

Assay Performance:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an integrated fluidics head for compound addition.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject the agonist at various concentrations and immediately begin recording fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading (peak-over-baseline) or the area under the curve.

-

Plot the response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, indicating the potency of the agonist in mobilizing intracellular calcium.

-

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK pathway by quantifying the level of phosphorylated ERK1/2 (pERK).

Methodology:

-

Cell Stimulation and Lysis:

-

Culture Y1-expressing cells in multi-well plates and serum-starve them for several hours to reduce basal ERK activation.

-

Stimulate the cells with the test ligand for a short period (typically 5-15 minutes) at 37°C.

-

Immediately aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Detection:

-

Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2 (tERK). Use secondary antibodies conjugated to HRP for chemiluminescent detection.

-

In-Cell Western / ELISA: For higher throughput, use plate-based immunoassays. Fix cells in the plate after stimulation, permeabilize them, and incubate with primary antibodies against pERK and a normalization protein (e.g., total ERK or GAPDH). Detect with species-specific secondary antibodies conjugated to different fluorophores.

-

-

Data Analysis:

-

Quantify the pERK signal and normalize it to the total ERK or other loading control signal.

-

Plot the normalized pERK signal against the log concentration of the ligand and fit the data to a dose-response curve to determine the EC50. This reflects the ligand's potency for activating the MAPK/ERK pathway.

-

References

- 1. NPY1R neuropeptide Y receptor Y1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Physiology and gene regulation of the brain NPY Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Neuropeptide Y receptor - Wikipedia [en.wikipedia.org]

- 6. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuropeptide Y receptor Y1 - Wikipedia [en.wikipedia.org]

- 10. Rapid internalization and recycling of the human neuropeptide Y Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Internalization mechanism of neuropeptide Y bound to its Y1 receptor investigated by high resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Internalization mechanism of neuropeptide Y bound to its Y1 receptor investigated by high resolution microscopy | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. portlandpress.com [portlandpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Spinal neuropeptide Y Y1 receptor-expressing neurons are a pharmacotherapeutic target for the alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel analogues of neuropeptide Y with a preference for the Y1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pardon Our Interruption [opnme.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 23. resources.revvity.com [resources.revvity.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. resources.revvity.com [resources.revvity.com]

The Y1 Receptor's Pivotal Role in Obesity and Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic agents identified in the central nervous system, playing a crucial role in the regulation of energy homeostasis.[1][2] Its physiological effects are mediated through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key player in these processes.[3][4] The NPY system, particularly signaling through the Y1 receptor, is intricately involved in stimulating food intake, modulating energy expenditure, and influencing the development of obesity.[1][5] This technical guide provides an in-depth examination of the Y1 receptor's function in appetite and obesity, detailing its signaling pathways, summarizing quantitative experimental data, and outlining key research methodologies. Understanding the nuances of Y1 receptor signaling is critical for the development of novel therapeutic strategies targeting obesity and metabolic disorders.[6]

Y1 Receptor Signaling Pathways

The Y1 receptor is a member of the rhodopsin-like GPCR family and is primarily coupled to Gαi/o proteins.[7] Upon binding of NPY, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP can influence the activity of protein kinase A (PKA) and other downstream effectors. Additionally, Y1 receptor activation can modulate intracellular calcium levels and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]

In the hypothalamus, a critical brain region for energy balance, NPY released from neurons in the arcuate nucleus (ARC) acts on Y1 receptors located on neighboring anorexigenic pro-opiomelanocortin (POMC) neurons to inhibit their function.[10][11] This inhibitory action, along with signaling in other hypothalamic nuclei like the paraventricular nucleus (PVN), contributes to the overall orexigenic effect of NPY.[10][11]

Caption: Y1 receptor signaling cascade.

Role of the Y1 Receptor in Appetite and Obesity

The central administration of NPY or selective Y1 receptor agonists robustly stimulates food intake, confirming the receptor's orexigenic role.[1][8] Conversely, Y1 receptor antagonists can suppress feeding.[1] NPY derived from Aguti-related protein (AGRP) neurons in the hypothalamus is a key regulator of feeding, and this control is exerted via the Y1 receptor.[12]

Interestingly, the genetic deletion of the Y1 receptor in mice has produced somewhat paradoxical results. While a reduction in NPY-induced feeding is observed, these mice can develop adult-onset obesity, particularly females.[13][14][15] This obesity is not associated with hyperphagia but may be linked to impaired insulin (B600854) secretion and reduced energy expenditure, as indicated by decreased expression of uncoupling protein 2 (UCP2) in white adipose tissue.[13][14] This suggests that the Y1 receptor's role in energy homeostasis is complex, potentially involving compensatory mechanisms when its function is absent from development.[13] Furthermore, combined deletion of both Y1 and Y5 receptors leads to hypophagia, highlighting the synergistic role of these receptors in regulating food intake.[15]

Selective antagonism of peripheral Y1 receptors has been shown to reduce body weight gain by enhancing energy expenditure and promoting the "browning" of white adipose tissue, suggesting a role for peripheral Y1 receptors in metabolic control.[16]

Quantitative Data on Y1 Receptor Modulation

The following table summarizes quantitative findings from key studies investigating the role of the Y1 receptor in obesity and appetite regulation.

| Experimental Model | Intervention | Key Quantitative Findings | Reference(s) |

| Y1 Receptor Knockout (Y1-R-/-) Mice | Gene deletion | - Increased body weight in females compared to wild-type. - ~4-fold increase in white adipose tissue (WAT) weight in females. - ~2-fold increase in basal plasma insulin levels. - Down-regulation of UCP2 in WAT. | [13][14] |

| Wild-type Mice | Chronic central activation of Y1 receptor (6 days) | - Significant increase in body weight and fat accumulation without hyperphagia. | [5] |

| Lean Long-Evans Rats | Intracerebroventricular (ICV) injection of Y1 receptor agonist | - Dose-responsive stimulation of food intake for at least 4 hours post-administration. | [8] |

| Diet-Induced Obese Mice | Selective peripheral Y1 receptor antagonism (BIBO3304) | - Significant reduction in body weight gain. - Enhanced energy expenditure. - Elevated UCP1 in brown adipose tissue (BAT). | [16] |

| Y1 and Y5 Receptor Double Knockout (Y1Y5-/-) Mice | Gene deletion | - Hypophagia (reduced food intake). - Increased body weight and adiposity despite hypophagia, particularly in males. | [15][17] |

Key Experimental Protocols

Intracerebroventricular (ICV) Injection of Y1 Receptor Ligands

This technique is crucial for studying the central effects of Y1 receptor agonists and antagonists by bypassing the blood-brain barrier.[18]

Protocol Overview:

-

Animal Preparation: Adult mice or rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). The animal's head is then secured in a stereotaxic frame.

-

Surgical Procedure: A small incision is made in the scalp to expose the skull. A small hole is drilled at specific stereotaxic coordinates corresponding to a lateral ventricle.

-

Cannula Implantation: A guide cannula is lowered into the ventricle and secured to the skull using dental cement. A dummy cannula is inserted to keep the guide cannula patent. Animals are allowed to recover for a week post-surgery.

-

Injection: For acute studies, a specific volume (typically 1-5 µL) of the Y1 receptor agonist, antagonist, or vehicle is infused into the ventricle via an injection cannula connected to a microsyringe pump over a defined period.[19]

-

Behavioral/Metabolic Assessment: Following the injection, parameters such as food intake, body weight, and energy expenditure are monitored.[20][21]

Caption: Workflow for ICV injection studies.

Generation and Phenotyping of Y1 Receptor Knockout Mice

This approach allows for the investigation of the lifelong consequences of Y1 receptor absence.

Methodology Overview:

-

Generation of Knockout Mice: Y1 receptor-deficient mice are typically generated using gene targeting in embryonic stem cells to create a null allele for the Npy1r gene.[13]

-

Animal Husbandry: Wild-type and knockout littermates are housed under controlled conditions (temperature, light-dark cycle) and provided with standard chow or a high-fat diet.

-

Metabolic Phenotyping:

-

Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) is determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

-

Food Intake: Daily food consumption is measured.

-

Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

-

Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism.

-

Gene Expression Analysis: Tissues of interest (e.g., hypothalamus, adipose tissue) are collected for analysis of mRNA levels of key metabolic genes (e.g., UCP1, UCP2, POMC) via quantitative real-time PCR (qRT-PCR).[13][22]

-

Conclusion and Future Directions

The Y1 receptor is unequivocally a significant modulator of appetite and energy balance. Central Y1 receptor signaling is a powerful driver of food intake, while its role in overall energy homeostasis is more complex, with evidence pointing to its involvement in insulin secretion and energy expenditure. The paradoxical obesity observed in Y1 receptor knockout mice underscores the intricate and potentially redundant nature of the neural circuits controlling body weight. While Y1 receptor antagonists have been explored as potential anti-obesity agents, the development of clinically successful drugs has been challenging.[23] Future research focusing on peripherally-restricted Y1 receptor antagonists or combination therapies targeting both Y1 and Y5 receptors may offer more promising therapeutic avenues for the treatment of obesity.[16][23]

References

- 1. ispub.com [ispub.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Physiology and gene regulation of the brain NPY Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of neuropeptide Y signaling through Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropeptide Y Y1 Receptor Structure Solved, Offers New Opportunities for Anti-obesity Drug Discovery | Technology Networks [technologynetworks.com]

- 7. Neuropeptide Y1 receptor expressing circuit from the central amygdala to lateral hypothalamus modulates binge‐like ethanol consumption in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [scholarship.miami.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NPY derived from AGRP neurons controls feeding via Y1 and energy expenditure and food foraging behaviour via Y2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Obesity and mild hyperinsulinemia found in neuropeptide Y-Y1 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Y1 and Y5 receptors are both required for the regulation of food intake and energy homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Role of the Y1 receptor in the regulation of neuropeptide Y-mediated feeding: comparison of wild-type, Y1 receptor-deficient, and Y5 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Central nervous system neuropeptide Y signaling via the Y1 receptor partially dissociates feeding behavior from lipoprotein metabolism in lean rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Y1 Receptor Expression in the Central and Peripheral Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neuropeptide Y (NPY) receptor Y1, a member of the G protein-coupled receptor superfamily, plays a crucial role in a myriad of physiological processes within the central and peripheral nervous systems.[1] Its involvement in regulating feeding behavior, anxiety, pain perception, and blood pressure has made it a significant target for therapeutic drug development.[2][3][4] This technical guide provides a comprehensive overview of Y1 receptor expression, detailing its distribution, the experimental methodologies for its study, and its primary signaling pathways.

Quantitative Distribution of Y1 Receptors

The expression of the Y1 receptor varies significantly across different regions of the central and peripheral nervous systems. The following tables summarize the relative densities of Y1 receptor protein and mRNA as determined by various experimental techniques, primarily immunohistochemistry, receptor autoradiography, and in situ hybridization.

Central Nervous System (CNS)

The Y1 receptor is widely distributed throughout the brain, with notable concentrations in areas associated with memory, emotion, and homeostatic regulation.[5]

| Brain Region | Species | Y1 Protein Expression Level | Y1 mRNA Expression Level | Citation(s) |

| Cerebral Cortex | ||||

| Frontal Cortex | Human, Rat | Low (Layers II-III), 20-40% of binding sites in Layer IV | High (laminar distribution, especially layers I, IV, VI) | [6][7][8] |

| Temporal Cortex | Human | Low (Layers II-III) | High (laminar distribution) | [7][8] |

| Cingulate Cortex | Mouse, Rat | Present (dot-like pattern) | Low | [8][9] |

| Piriform Cortex | Rat | High (superficial layer) | - | [8] |

| Insular Cortex | Rat | Low (Layers II-III) | - | [8] |

| Hippocampal Formation | ||||

| Dentate Gyrus | Human, Rat | High density, especially molecular layer | High | [1][6][7][8] |

| CA1 and CA2 Fields | Rat | Low | - | [8] |

| Amygdala | ||||

| Basolateral Amygdala | Rat | Present on pyramidal neurons and interneurons | Moderate | [5][10] |

| Central Amygdala | Mouse | Moderate | - | [5] |

| Amygdalohippocampal Area | Rat | Low | - | [8] |

| Hypothalamus | ||||

| Arcuate Nucleus | Rat, Human | High | Moderate | [1][7][8] |

| Paraventricular Nucleus | Rat, Human | Moderate | Moderate | [7][8] |

| Suprachiasmatic Nucleus | Rat | Moderate (dorsomedial part) | - | [8] |

| Other CNS Regions | ||||

| Nucleus Accumbens | Rat, Human | Low (core) | Moderate | [7][8][11] |

| Striatum (Caudate, Putamen) | Human, Rat | Low | Moderate | [6][7] |

| Thalamus | Rat | High | - | [6] |

| Claustrum | Rat, Human | High | High | [7][8] |

| Locus Coeruleus | Human | High density of binding sites | - | [6] |

| Substantia Nigra | Human | High density of binding sites | - | [6] |

| Spinal Cord | Rat | High (Lamina II) | - | [8][12] |

Expression levels are qualitative summaries (High, Moderate, Low) based on reported immunoreactivity, binding density, or hybridization signals. Specific quantitative values can vary between studies.

Peripheral Nervous System (PNS)

In the periphery, the Y1 receptor is notably expressed in the autonomic nervous system, where it contributes to cardiovascular regulation.[4]

| Tissue/Ganglion | Species | Y1 mRNA Expression Level | Method | Citation(s) |

| Petrosal Ganglion | Rat | Increased (39%) in hypertension | In Situ Hybridization | [13] |

| Nodose Ganglion | Rat | No significant change in hypertension | In Situ Hybridization | [13] |

| Sympathetic Neurons | General | Present | General Literature | [1] |

| Gastrointestinal Tract | Human | Present | General Literature | [4] |

Y1 Receptor Signaling Pathways

Activation of the Y1 receptor by its endogenous ligand, Neuropeptide Y, initiates a cascade of intracellular signaling events.[14] The Y1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This action reduces the activity of protein kinase A (PKA).[14]

Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[14] These pathways can ultimately influence downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, to modulate gene expression and cellular function.[11]

Caption: Y1 receptor signaling cascade.

Experimental Protocols

The study of Y1 receptor expression relies on a variety of sophisticated molecular and cellular techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and affinity (Kd).[16] This protocol is a synthesis of methods for saturation binding experiments.[17][18][19]

1. Membrane Preparation:

-

Homogenize dissected brain tissue or cultured cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[19]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[19]

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[19]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.0 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[17][19]

2. Binding Reaction:

-

In a 96-well plate, add a constant amount of membrane protein (e.g., 10-25 µg) to each well.[17]

-

Add increasing concentrations of a radiolabeled Y1 receptor ligand (e.g., [125I]Peptide YY) in duplicate or triplicate.[17][18]

-

For non-specific binding determination, add a high concentration of an unlabeled Y1 receptor ligand (e.g., 1 µM Neuropeptide Y) to a parallel set of wells.[18]

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[17]

3. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[19]

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl) to remove unbound radioligand.[18][19]

-

Measure the radioactivity retained on the filters using a scintillation counter.[19]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding versus radioligand concentration and fit the data using non-linear regression to determine Bmax and Kd. A Scatchard plot can also be used for linearization.[17]

Caption: Workflow for Radioligand Binding Assay.

Immunohistochemistry (IHC)

Immunohistochemistry allows for the visualization of Y1 receptor protein expression within the anatomical context of tissue sections.[8][20]

1. Tissue Preparation:

-